molecular formula C14H31NO3 B15179125 Einecs 301-864-4 CAS No. 94086-75-6

Einecs 301-864-4

Cat. No.: B15179125
CAS No.: 94086-75-6
M. Wt: 261.40 g/mol
InChI Key: SGPMUPKYHZPOOE-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Regulatory databases like the European Chemicals Agency (ECHA) typically provide such information, including CAS numbers, IUPAC names, and safety data . Research on EINECS compounds often involves comparative analyses with structurally or functionally analogous substances to assess reactivity, stability, and industrial applications .

Properties

CAS No.

94086-75-6

Molecular Formula

C14H31NO3

Molecular Weight

261.40 g/mol

IUPAC Name

1-aminopropan-2-ol;undecanoic acid

InChI

InChI=1S/C11H22O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3(5)2-4/h2-10H2,1H3,(H,12,13);3,5H,2,4H2,1H3

InChI Key

SGPMUPKYHZPOOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.CC(CN)O

Origin of Product

United States

Chemical Reactions Analysis

Acidic/Basic Hydrolysis

DEP undergoes hydrolysis to form phthalic acid and ethanol :

C12H14O4+2H2OH+/OHC6H4(COOH)2+2CH3CH2OH\text{C}_{12}\text{H}_{14}\text{O}_4 + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_6\text{H}_4(\text{COOH})_2 + 2\text{CH}_3\text{CH}_2\text{OH}

  • Acid-catalyzed : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base-catalyzed : Saponification produces disodium phthalate in alkaline conditions .

Environmental Hydrolysis

In soil and water, hydrolysis occurs slowly abiotically but accelerates via microbial action . Key intermediates include monoethyl phthalate and phthalic acid , which have regulatory implications due to toxicity .

Reactivity with Acids and Oxidizers

DEP reacts vigorously with:

  • Strong oxidizing acids (e.g., nitric acid): Exothermic reactions may ignite products .

  • Concentrated sulfuric acid : Sulfonation occurs at elevated temperatures .

Reactive Group Hazardous Products Conditions
Oxidizing agentsCO₂, phthalic anhydrideHigh heat
Alkali metalsFlammable H₂ gasRoom temperature

Microbial Degradation

Soil bacteria (e.g., Pseudomonas) metabolize DEP via:

  • Transesterification : Produces ethyl methyl phthalate and dimethyl phthalate in methanol-contaminated environments .

  • Sequential hydrolysis : Enzymes like phthalate oxygenase and decarboxylase convert DEP to phthalic acid .

Mammalian Enzymatic Hydrolysis

Pancreatic cholesterol esterase (CEase) in pigs/cows hydrolyzes DEP to monoethyl phthalate .

Thermal Decomposition

At high temperatures (>300°C), DEP decomposes to:

  • Phthalic anhydride

  • Ethylene gas

  • CO₂

A combustion reaction with oxygen is represented as:

C12H14O4+O213CO2+HBr+1.5N2+H2O(ΔH=6350.2±1.0kJ/mol)[6]\text{C}_{12}\text{H}_{14}\text{O}_4 + \text{O}_2 \rightarrow 13\text{CO}_2 + \text{HBr} + 1.5\text{N}_2 + \text{H}_2\text{O} \quad (\Delta H = -6350.2 \pm 1.0 \, \text{kJ/mol})[6]

Material Incompatibilities

DEP reacts with:

  • Plastics : Causes swelling or degradation in PVC and polycarbonates .

  • Metals : Corrodes aluminum under acidic conditions .

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies of EINECS compounds rely on:

  • Structural Similarity : Identified via functional groups, substituents, or scaffold alignment.
  • Computational Metrics : Tanimoto similarity indices using 2D molecular fingerprints (e.g., PubChem fingerprints) to quantify molecular overlap .
  • Experimental Data : Reactivity, solubility, and toxicity profiles derived from authoritative sources like peer-reviewed journals or regulatory databases .

Comparison with Similar EINECS Compounds

While direct data for EINECS 301-864-4 is unavailable, analogous compounds illustrate common comparison parameters:

Structural Analogues

  • EINECS 262-941-9 and EINECS 262-943-1 : These compounds share functional groups (e.g., quaternary ammonium or perfluoroalkyl chains) but differ in substituents, affecting solubility and environmental persistence .
  • EINECS 280-575-4 : Exhibits comparable oxidation-reduction properties but may diverge in thermal stability due to alkyl chain length variations .

Key Comparison Criteria

Property This compound EINECS 262-941-9 EINECS 280-575-4
Reactivity Hypothetical data High (quaternary ammonium) Moderate (oxidizing agent)
Stability Low (hydrolysis-prone) High (thermal)
Solubility (Log Po/w) 2.44–2.71
Toxicity (EC50) Not available Low acute toxicity

Note: "—" indicates insufficient data in the provided evidence.

Research Findings and Implications

  • Scaffold Diversity: Broad screening of diverse molecular scaffolds (e.g., perfluoroalkyl vs.
  • Applicability Domains: Models trained on EINECS compounds require rigorous validation to avoid overfitting, particularly when extrapolating to structurally novel chemicals .
  • Regulatory Gaps : Many EINECS entries lack detailed experimental data, necessitating read-across approaches using high-fidelity analogs .

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